(Difluoromethyl)benzene

Catalog No.
S709527
CAS No.
455-31-2
M.F
C7H6F2
M. Wt
128.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Difluoromethyl)benzene

CAS Number

455-31-2

Product Name

(Difluoromethyl)benzene

IUPAC Name

difluoromethylbenzene

Molecular Formula

C7H6F2

Molecular Weight

128.12 g/mol

InChI

InChI=1S/C7H6F2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H

InChI Key

JDZLOJYSBBLXQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(F)F

Canonical SMILES

C1=CC=C(C=C1)C(F)F

The exact mass of the compound (Difluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Difluoromethyl)benzene, also known as benzal fluoride, is a key aromatic precursor for introducing the difluoromethyl (-CHF2) group into organic molecules. This functional group is of high interest in medicinal and agricultural chemistry because it serves as a unique bioisostere for hydroxyl (-OH) and thiol (-SH) groups, offering a distinct combination of steric, electronic, and lipophilic properties compared to more common fluorinated analogs like the trifluoromethyl (-CF3) group. [REFS-1, REFS-2] Its primary value lies in its ability to modulate molecular characteristics such as metabolic stability, membrane permeability, and target binding affinity by providing a weak hydrogen-bond-donating capability that is absent in trifluoromethylated compounds. [REFS-2, REFS-3]

Direct substitution of (Difluoromethyl)benzene with its closest structural analog, (Trifluoromethyl)benzene, is frequently unviable due to critical differences in their physicochemical properties that directly impact downstream applications. The -CHF2 group possesses a polarized C-H bond, enabling it to act as a weak hydrogen bond donor, a feature entirely absent in the -CF3 group. [REFS-1, REFS-2] This capability is crucial for mimicking the hydrogen bonding of hydroxyl or thiol groups in biological systems, influencing receptor binding and molecular conformation. [REFS-1, REFS-3] Furthermore, the -CHF2 group imparts a more moderate lipophilicity increase compared to the highly lipophilic -CF3 group, which is a key parameter for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles. [4] These fundamental distinctions in hydrogen bonding potential and lipophilicity mean that the two reagents are not interchangeable for applications in medicinal, agrochemical, and materials science R&D.

Differentiated Lipophilicity: Finer Control Over Permeability and Solubility

The replacement of a methyl group with a difluoromethyl group (-CHF2) results in a significantly smaller increase in lipophilicity compared to replacement with a trifluoromethyl group (-CF3). For example, in a series of substituted anisole and thioanisole analogs, the measured change in the partition coefficient (ΔlogP) for a CH3 to CHF2 switch ranged from -0.1 to +0.4. [1] In contrast, the typical ΔlogP for a CH3 to CF3 switch is substantially higher, often cited as approximately +0.88. [2]

Evidence DimensionLipophilicity Contribution (ΔlogP vs CH3)
Target Compound DataΔlogP (CHF2 vs CH3) = -0.1 to +0.4
Comparator Or Baseline(Trifluoromethyl) analog: ΔlogP (CF3 vs CH3) ≈ +0.88
Quantified DifferenceThe CHF2 group contributes significantly less to lipophilicity than the CF3 group.
ConditionsExperimentally measured logP values in water-octanol systems for various aromatic scaffolds. [REFS-1, REFS-2]

This allows for precise tuning of a molecule's ADME properties, avoiding the excessive lipophilicity that can lead to poor solubility and off-target toxicity.

Unique Hydrogen Bonding Capability: A Bioisostere for -OH and -SH Groups

The C-H bond in the difluoromethyl group is sufficiently polarized to act as a hydrogen bond donor, a property completely absent in the trifluoromethyl group. Experimental studies quantifying hydrogen bond acidity (Abraham's A value) show that difluoromethyl-containing compounds like ArOCF2H and ArSCF2H have A values around 0.10. [1] This is comparable to the hydrogen bond acidity of thiophenol (A = 0.12) and aniline (A = 0.07), making the -CHF2 group a functional mimic for these groups in biological systems. [1] In contrast, the -CF3 group has no hydrogen bond donating capacity (A value is effectively zero).

Evidence DimensionHydrogen Bond Donor Acidity (Abraham's A value)
Target Compound DataAr-X-CHF2 compounds: A ≈ 0.10
Comparator Or BaselineTrifluoromethyl analogs: A ≈ 0. Thiophenol: A = 0.12
Quantified DifferenceThe CHF2 group possesses hydrogen bond donor ability comparable to thiophenol, while the CF3 group has none.
ConditionsDerived from 1H NMR chemical shift differences of the target proton in DMSO-d6 and CDCl3. [<a href="https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.6b01691" target="_blank">1</a>]

This enables the design of metabolically stable drug candidates that retain critical hydrogen bonding interactions for target affinity, which is impossible to achieve with a -CF3 substitute.

Precursor Reactivity: Differentiated Reactivity in Electrophilic Aromatic Substitution

The electronic nature of the -CHF2 group, while electron-withdrawing, is less deactivating towards electrophilic aromatic substitution than the -CF3 group. In competitive nitration reactions relative to benzene, (trifluoromethyl)benzene reacts approximately 2.5 x 10^-5 times as fast as benzene, showing extreme deactivation. [1] While direct rate constants for (difluoromethyl)benzene are less commonly cited, the Hammett substituent constant (σ_meta) provides a reliable proxy for this effect: σ_meta for -CHF2 is +0.33, whereas for -CF3 it is significantly higher at +0.43. [2] This indicates the benzene ring in (difluoromethyl)benzene is more susceptible to electrophilic attack than in (trifluoromethyl)benzene.

Evidence DimensionHammett Substituent Constant (σ_meta)
Target Compound DataFor -CHF2 group: σ_meta = +0.33
Comparator Or BaselineFor -CF3 group: σ_meta = +0.43
Quantified DifferenceThe -CHF2 group is a weaker meta-directing, deactivating group, implying higher reactivity in EAS reactions compared to the -CF3 group.
ConditionsHammett constants derived from the ionization of benzoic acids in water at 25 °C. [<a href="https://pubs.acs.org/doi/10.1021/cr00002a004" target="_blank">2</a>]

For multi-step syntheses requiring further functionalization of the aromatic ring, (Difluoromethyl)benzene offers greater reactivity and potentially higher yields, improving process efficiency over its trifluoromethylated counterpart.

Medicinal Chemistry: Designing Metabolically Stable Analogs with Tuned Lipophilicity and Target Affinity

As a starting material for synthesizing drug candidates where a hydroxyl or thiol group is a liability for metabolic oxidation. The resulting -CHF2 moiety provides enhanced metabolic stability while preserving critical hydrogen-bonding interactions with the target protein and offering finer control over the final compound's lipophilicity compared to a -CF3 analog. [REFS-1, REFS-2]

Agrochemical Development: Crafting Herbicides and Fungicides with Improved Systemic Properties

For the synthesis of active ingredients where membrane permeability and metabolic half-life are critical for performance. The moderately lipophilic character of the -CHF2 group, introduced via (Difluoromethyl)benzene, can optimize uptake and translocation within the target plant or pest, potentially leading to higher efficacy than more lipophilic -CF3 versions. [3]

Advanced Materials Synthesis: Fine-Tuning Electronic Properties of Organic Semiconductors

As a precursor for creating organic electronic materials where the electron-withdrawing nature of the substituent needs to be precisely controlled. The less potent deactivating effect of the -CHF2 group compared to the -CF3 group allows for more subtle adjustment of HOMO/LUMO energy levels in conjugated systems, impacting charge transport properties. [4]

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

(difluoromethyl)benzene

Dates

Last modified: 08-15-2023
Fu et al. Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. Nature Chemistry, doi: 10.1038/s41557-019-0331-9, published online 23 September 2019

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